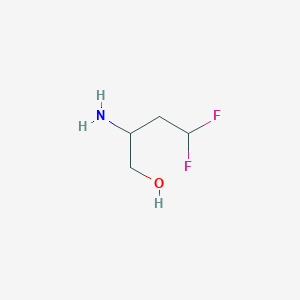

2-Amino-4,4-difluorobutan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,4-difluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6)1-3(7)2-8/h3-4,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELFFAJRCUOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4,4 Difluorobutan 1 Ol

Retrosynthetic Analysis of 2-Amino-4,4-difluorobutan-1-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comresearchgate.net For this compound, a primary disconnection can be made at the carbon-nitrogen bond, suggesting a precursor such as a 2-azido-4,4-difluorobutan-1-ol or a corresponding nitro compound, which can be reduced to the amine. Another key disconnection is at the carbon-carbon bond, which could lead to a two-carbon fluorinated fragment and a two-carbon fragment containing the amino and hydroxyl groups.

A two-group disconnection approach can also be considered, targeting the 1,2-amino alcohol functionality. amazonaws.com This might involve a ring-opening reaction of a suitable epoxide with an amine source. The difluoroethyl group can be envisioned as being introduced via an organometallic reagent to an appropriate electrophile.

Classical Synthetic Approaches to Fluorinated Amino Alcohols

Classical methods for the synthesis of amino alcohols can be adapted for their fluorinated analogs. These approaches often involve multiple steps and may not offer stereocontrol.

One potential route begins with a butanol derivative. A suitable starting material, such as a protected 4-buten-1-ol, could undergo fluorination of the double bond. Direct fluorination using elemental fluorine is often too reactive, so electrophilic fluorinating reagents are preferred. nih.gov Alternatively, a diol precursor could be selectively halogenated. For instance, a protected butan-1,2,4-triol could have the C4 hydroxyl group converted to a difluoro moiety using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). nih.govnih.gov The remaining hydroxyl group at C2 could then be converted to an amino group through a substitution reaction, likely involving activation of the hydroxyl group followed by reaction with an azide or ammonia equivalent and subsequent reduction.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. researchgate.net A synthetic strategy for this compound using this approach would likely start with a 4,4-difluoro-2-oxobutanoic acid derivative or a 4,4-difluoro-1-hydroxybutan-2-one. The ketone functionality could then be subjected to reductive amination with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride to install the amino group at the C2 position. The adjacent hydroxyl group would need to be protected throughout this process.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a plausible convergent approach would involve the synthesis of a two-carbon electrophile containing the difluoromethyl group, such as 2,2-difluoroacetaldehyde or a derivative. This could then be reacted with a two-carbon nucleophile containing protected amino and hydroxyl functionalities, for example, a protected 2-aminoethanol derivative that has been converted into an organometallic reagent.

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of fluorinated amino alcohols is crucial for their application in pharmaceuticals and as chiral building blocks. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone, could be attached to a carboxylic acid precursor. wikipedia.orgnih.gov The resulting chiral amide enolate could then be reacted with an electrophilic difluoromethyl source. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched intermediate that can be converted to the target amino alcohol.

Another powerful strategy involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.govresearchgate.netbeilstein-journals.org These complexes act as chiral nucleophilic glycine equivalents and can be alkylated with a suitable electrophile, such as a 2,2-difluoroethyl halide. The chiral ligand on the nickel complex directs the alkylation to occur from a specific face, leading to a high degree of stereoselectivity. nih.govresearchgate.netbeilstein-journals.org After the alkylation step, the complex is disassembled to release the desired amino acid precursor, which can then be reduced to the amino alcohol, and the chiral auxiliary can be recovered. nih.govresearchgate.net

Chiral Auxiliary-Mediated Approaches

Utilizing Chiral Nickel(II) Complexes in Fluorinated Amino Acid and Alcohol Synthesis

A powerful and widely applicable strategy for the asymmetric synthesis of non-canonical amino acids, including fluorinated analogues, involves the use of chiral Nickel(II) complexes. This method, which can be extended to the synthesis of amino alcohols, relies on the alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. The steric hindrance provided by the chiral ligand directs the alkylating agent to one face of the complex, ensuring high diastereoselectivity.

The general approach involves the reaction of a Ni(II) complex with a suitable fluorinated alkyl halide. The resulting alkylated complex can then be hydrolyzed to release the desired amino acid, which can be further reduced to the corresponding amino alcohol. A key advantage of this methodology is its scalability, with several fluorinated amino acids having been synthesized on a gram-scale with excellent enantiomeric purities. acs.orgnih.govnih.govnih.gov The chiral auxiliary ligand is often recoverable, adding to the practical appeal of this method. nih.gov

This method has been successfully applied to the synthesis of a diverse range of fluorinated amino acids, demonstrating its versatility. acs.orgnih.gov While the direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the synthesis of precursors like fluorinated norvaline variants suggests its applicability. acs.org

Table 1: Examples of Fluorinated Amino Acids Synthesized Using Chiral Ni(II) Complexes

| Fluorinated Amino Acid | Diastereomeric Purity (%de) | Enantiomeric Purity (%ee) | Scale |

| Fmoc-MfeGly | >92 | 96 | Gram-scale |

| Fmoc-DfeGly | >92 | 96 | Gram-scale |

| Fmoc-DfpGly | >90 | >99 | Gram-scale |

| Fmoc-PfpGly | >90 | >99 | Gram-scale |

Data sourced from multiple studies on the gram-scale asymmetric synthesis of fluorinated amino acids. acs.orgnih.gov

Asymmetric Catalysis for Enantiopure Fluorinated Amino Alcohols

Asymmetric catalysis offers a more direct and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral auxiliaries. Several catalytic methods have been developed for the synthesis of enantiopure fluorinated amino alcohols.

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) is a well-established method for the enantioselective reduction of ketones to chiral alcohols. While direct examples for the synthesis of this compound are not prevalent in the provided literature, the successful ATH of related fluorinated ketones highlights the potential of this strategy. For instance, ruthenium-catalyzed ATH has been effectively used for the synthesis of enantioenriched α,α-dichloro- and α,α-difluoro-β-hydroxy esters and amides. This demonstrates that asymmetric transfer hydrogenation can be a powerful tool for creating chiral centers adjacent to a difluorinated carbon.

The general mechanism of Rh-catalyzed ATH involves the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone substrate, mediated by a chiral rhodium complex. The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center. The development of ligands that can effectively differentiate the enantiotopic faces of α-gem-difluorinated ketones is crucial for the successful application of this method to the synthesis of this compound.

A novel and efficient approach to the synthesis of β-amino alcohols involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. This method provides access to vicinal amino alcohols with high diastereo- and enantioselectivity. The reaction proceeds through a radical-polar crossover mechanism, where a chiral chromium catalyst plays a crucial role in the chemoselective single-electron reduction of the imine.

This methodology has been shown to be applicable to a broad range of substrates, including those with various functional groups. The ability to generate chiral β-amino alcohols makes this a promising route for the synthesis of this compound, provided a suitable difluorinated aldehyde or imine precursor can be employed. The reaction conditions are typically mild, and the method offers a modular approach to a diverse array of chiral amino alcohols.

Biocatalytic Routes to Chiral Amino Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions.

Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. These enzymes, often derived from amino acid dehydrogenases, can catalyze the direct conversion of a ketone to an amine with high enantioselectivity.

For the synthesis of this compound, a suitable difluorinated hydroxy ketone precursor would be required. The engineered AmDH would then catalyze the reductive amination of the ketone functionality, using ammonia as the amine source and a nicotinamide cofactor as the reductant. Researchers have demonstrated the feasibility of this approach for the synthesis of various chiral amino alcohols from hydroxyl ketones. nih.gov The continuous development and engineering of AmDHs are expanding their substrate scope and improving their catalytic efficiency, making them an increasingly attractive option for the synthesis of complex chiral molecules like fluorinated amino alcohols. nih.gov

Table 2: Key Features of Engineered Amine Dehydrogenases in Chiral Amino Alcohol Synthesis

| Feature | Description |

| Reaction Type | Asymmetric Reductive Amination |

| Substrates | Ketones (including hydroxy ketones) |

| Amine Source | Ammonia |

| Reductant | NAD(P)H |

| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |

Large-Scale Preparative Methods and Process Optimization for Fluorinated Amino Alcohols

The transition from laboratory-scale synthesis to large-scale production of fluorinated amino alcohols requires careful consideration of factors such as cost, safety, efficiency, and sustainability. The use of chiral Ni(II) complexes has proven to be a robust method for the gram-scale synthesis of fluorinated amino acids, which are precursors to the target amino alcohols. acs.orgnih.govnih.govnih.gov

For biocatalytic routes, process optimization focuses on factors such as enzyme stability, cofactor regeneration, and downstream processing. Whole-cell biocatalysis can be advantageous as it circumvents the need for enzyme purification and can facilitate cofactor regeneration within the cell. The development of robust engineered enzymes with high activity and stability is paramount for the economic viability of large-scale biocatalytic processes.

Derivatives and Analogs of 2 Amino 4,4 Difluorobutan 1 Ol: Synthesis and Structural Diversification

Functionalization at the Amino Moiety

The primary amino group in 2-amino-4,4-difluorobutan-1-ol is a versatile handle for introducing a wide range of functionalities. This is typically achieved through acylation, sulfonylation, and alkylation reactions, leading to the formation of amides, sulfonamides, and substituted amines, respectively.

Amide bond formation is a common strategy for modifying the amino group. This can be accomplished by reacting this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and allow for the introduction of a wide array of substituents. sphinxsai.com For instance, reaction with acetyl chloride would yield N-(1,1-difluoro-4-hydroxybutan-2-yl)acetamide. The synthesis of amide derivatives is a straightforward method to explore the structure-activity relationship of this class of compounds. sphinxsai.com

Carbamates are frequently used as protecting groups for amines in multi-step organic synthesis due to their stability and the availability of various methods for their removal. youtube.commasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. masterorganicchemistry.com The synthesis of tert-butyl N-(1,1-difluoro-4-hydroxybutan-2-yl)carbamate, a key intermediate, is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comorganic-chemistry.orgfishersci.co.uk This reaction is generally efficient and chemoselective for the amino group. organic-chemistry.org

The Boc-protected derivative can then be used in further synthetic transformations where the presence of a free amino group would be problematic. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to regenerate the free amine. masterorganicchemistry.com Other carbamate (B1207046) protecting groups, such as the carboxybenzyl (Cbz) and fluorenylmethoxycarbonyl (Fmoc) groups, can also be employed, offering orthogonal protection strategies. masterorganicchemistry.com

Functionalization at the Hydroxyl Moiety

The primary hydroxyl group of this compound provides another site for structural modification. Common functionalization strategies include esterification, etherification, and oxidation. researchgate.netmdpi.com Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives. Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. researchgate.net Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, which can then be used in subsequent reactions to further diversify the molecular structure. The choice of reagents and reaction conditions for these transformations needs to be carefully considered to avoid side reactions with the amino group, often necessitating its prior protection.

Modifications of the Difluorinated Alkyl Chain

Altering the length and fluorine content of the alkyl chain can significantly impact the molecule's properties.

Homologation, the process of extending a carbon chain by a methylene (B1212753) (-CH₂-) unit, can be applied to synthesize analogs of this compound with longer alkyl chains. core.ac.uk One common approach is the Arndt-Eistert synthesis, which can be adapted for the homologation of amino acids. core.ac.uk This multi-step process typically involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. While not a direct modification of this compound itself, synthetic strategies can be designed to build longer difluorinated amino alcohol chains from appropriate starting materials.

Synthesis of Cyclic Derivatives and Heterocycle Formation

The intramolecular cyclization of amino alcohols is a fundamental strategy for the synthesis of various nitrogen- and oxygen-containing heterocycles. The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a suitable precursor for such transformations.

Oxazolidinones

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen. They are commonly synthesized from β-amino alcohols through cyclization reactions involving carbonylating agents. A general approach involves the reaction of an amino alcohol with phosgene, chloroformates, or diethyl carbonate.

For instance, the reaction of an amino alcohol with methyl chloroformate can proceed via an initial N-acylation followed by an intramolecular ring-opening of an intermediate aziridinium (B1262131) species to form the 5-functionalized oxazolidin-2-one. Another common method is the condensation of an amino alcohol with diethyl carbonate in the presence of a base.

General Reaction Scheme for Oxazolidinone Synthesis:

| Reagent | Conditions | Product Class | Reference |

| Diethyl Carbonate | Base (e.g., K2CO3), Heat | Oxazolidin-2-one | |

| Methyl Chloroformate | Refluxing CH3CN | Oxazolidin-2-one | |

| Urea | Microwave irradiation | Oxazolidin-2-one |

Morpholinones

Morpholinones, or morpholin-2-ones, are six-membered heterocyclic structures. Their synthesis from amino acids or their derivatives is a well-established method. One common route involves the N-alkylation of an amino acid with a two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization. This forms the six-membered ring characteristic of the morpholinone core.

Starting from an amino alcohol, a potential route could involve reaction with an α-haloacetyl halide to form an N-(2-hydroxyalkyl)-α-haloacetamide intermediate, which could then undergo intramolecular Williamson ether synthesis under basic conditions to yield the morpholinone.

General Reaction Scheme for Morpholinone Synthesis from Amino Acids:

This method highlights the synthesis starting from an amino acid, a potential precursor to the target amino alcohol.

| Starting Material | Key Reagents | Product Class | Reference |

| Amino Acid | Chloroacetyl chloride, Base | Morpholine-2,5-dione | |

| (S)-phenylalaninol | 2,3-Dibromopropionyl bromide, DIPEA, NaH | (2S,5S)-2-methyl-5-(benzyl)-morpholin-3-one |

Lactams and Sultams

Lactams are cyclic amides. The synthesis of a γ-lactam from this compound would first require oxidation of the primary alcohol to a carboxylic acid, yielding 2-amino-4,4-difluorobutanoic acid. Subsequent intramolecular amide bond formation, often promoted by coupling agents or thermal dehydration, would produce the corresponding γ-lactam (pyrrolidinone). The synthesis of fluorinated amino acids like 2-amino-4,4,4-trifluorobutanoic acid has been reported, suggesting that the difluoro analogue could be prepared similarly.

Sultams are cyclic sulfonamides. A general method for their synthesis from amino alcohols involves a two-step process. First, both the amino and hydroxyl groups are reacted with methanesulfonyl (mesyl) chloride to form an N,O-dimesylate derivative. Then, treatment with a strong base induces intramolecular cyclization to furnish the five-membered sultam ring. This approach is applicable to a range of amino alcohols for the synthesis of isothiazolidine-1,1-dioxides.

General Reaction Scheme for Sultam Synthesis from Amino Alcohols:

| Derivative | Synthetic Strategy | Key Intermediates | Reference |

| Lactam | Oxidation followed by cyclization | Amino acid | |

| Sultam | N,O-dimesylation and base-mediated cyclization | N,O-dimesylate |

Synthesis of Dimeric and Oligomeric Structures (e.g., 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol))

Specific literature detailing the synthesis of dimeric or oligomeric structures from this compound, including the target compound 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol), was not found.

Generally, such structures can be synthesized by linking two molecules of the amino alcohol through a suitable linker. For the target dimer, this would involve the N-alkylation of two molecules of this compound with a 1,2-dihaloethane. This reaction would form a new diamine linker

Applications of 2 Amino 4,4 Difluorobutan 1 Ol and Its Derivatives As Chemical Building Blocks

Role in the Synthesis of Fluorinated Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The use of non-canonical amino acids is a primary strategy in their design. nih.gov

While specific literature detailing the incorporation of 2-Amino-4,4-difluorobutan-1-ol into a peptide sequence is not extensively documented, its structure is amenable to established synthetic protocols. As a non-canonical amino acid analogue, it can be integrated into peptide chains using solid-phase peptide synthesis (SPPS). researchgate.netmdpi.com This technique involves the stepwise addition of amino acids (both natural and non-canonical) to a growing peptide chain anchored to a solid resin support. acs.org

The synthesis of peptidomimetics often employs Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry. nih.govnih.gov For a building block like this compound, the primary amine would be protected (e.g., with an Fmoc group), allowing its carboxylate-analogue or a suitably functionalized derivative to be coupled to the N-terminus of the resin-bound peptide. The bifunctional nature of the amino alcohol allows for various coupling strategies to create peptide bond surrogates, which can enhance metabolic stability. nih.gov

The incorporation of fluorinated amino acids like this compound into a peptide backbone can significantly influence the resulting peptidomimetic's three-dimensional structure and stability. The presence of the gem-difluoro group (CF2) introduces unique stereoelectronic effects.

Conformational Constraint : The steric bulk of the difluoromethyl group can restrict the rotational freedom around adjacent single bonds, limiting the available conformational space of the peptide backbone. This pre-organization can favor specific secondary structures, such as β-turns or helical motifs, which may be crucial for binding to a biological target. nih.gov The analysis of such conformations can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govias.ac.inresearchgate.net

Metabolic Stability : Natural peptides are often rapidly degraded by proteases, limiting their therapeutic potential. Introducing modifications to the peptide backbone, such as replacing a standard peptide bond with a surrogate derived from an amino alcohol, can block enzymatic cleavage. nih.gov The C-F bond is exceptionally strong and the CF2 group is not susceptible to many metabolic transformations, further enhancing the stability of the resulting molecule.

Hydrogen Bonding : The highly electronegative fluorine atoms can alter the hydrogen-bonding capability of the molecule. While the CF2 group itself is a poor hydrogen bond acceptor, its strong electron-withdrawing nature can influence the acidity of nearby N-H protons, potentially affecting intramolecular and intermolecular hydrogen bonding patterns that define the peptide's secondary structure. nih.gov

Utilization in the Design and Synthesis of Biologically Relevant Scaffolds

Beyond peptidomimetics, this compound serves as a chiral starting material for a variety of molecular scaffolds with significant biological relevance.

Chiral 1,2-amino alcohols are a privileged class of compounds used as precursors for ligands in asymmetric catalysis. scirp.org These ligands coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products. nih.govrsc.org

Derivatives of this compound are potential candidates for creating novel chiral ligands. For instance, similar amino alcohols have been used to synthesize pyridine (B92270) bis(oxazoline) (Pybox) ligands for nickel-catalyzed reactions or aminophosphine (B1255530) ligands for iridium-catalyzed hydrogenations. rsc.orgorgsyn.org The chiral backbone of the amino alcohol controls the stereoselectivity of the catalyzed reaction through steric and electronic interactions. nih.gov The presence of fluorine atoms in the ligand structure could further modulate the electronic properties of the metal center, potentially influencing catalytic activity and selectivity.

The utility of this compound as a precursor is demonstrated in the synthesis of analogues of established pharmaceutical agents. A notable example is its use in creating a fluorinated derivative of ethambutol, a first-line antituberculosis drug. nih.govmdpi.com Ethambutol works by inhibiting arabinosyl transferases, enzymes involved in the synthesis of the mycobacterial cell wall. researchgate.net

Researchers have synthesized the symmetrical diamine, 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol) , by reacting this compound with dibromoethane. mdpi.com This synthesis highlights the direct application of the title compound in building molecules with potential therapeutic value. The introduction of the difluoro groups is a strategy aimed at improving the pharmacological profile of the parent drug.

| Starting Material | Reagent | Product | Yield |

| This compound | 1,2-Dibromoethane | 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol) | 6% mdpi.com |

Furthermore, difluorinated scaffolds derived from similar building blocks have been used to create peptidomimetic inhibitors of protein-protein interactions (PPIs), such as those involving the 14-3-3 protein family, which are targets in cancer therapy. nih.govnih.gov

Bioisosterism is a strategy in drug design where a part of a lead molecule is replaced by another group with similar physical or chemical properties to enhance activity or improve its pharmacokinetic profile. researchgate.netajptr.com The gem-difluoromethylene group (CF2) is an important bioisostere. It is often used as a replacement for a methylene (B1212753) group (CH2), a carbonyl group (C=O), or an ether oxygen. nih.gov

The CF2 group shares a similar size to a methylene group but possesses a vastly different electronic character. The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets and can alter properties like membrane permeability and metabolic stability. nih.govdrughunter.com this compound is a valuable building block for introducing a difluoroalkane moiety, which can act as a bioisostere for other functional groups. For example, related fluorinated amino acids are considered bioisosteres of natural amino acids like leucine, a strategy used to fine-tune the biological activity of peptides. ias.ac.innih.gov The use of this building block allows medicinal chemists to systematically probe the effects of fluorination on a drug candidate's performance.

Application in Advanced Materials Science

The unique structural features of this compound, namely the presence of two reactive functional groups (amine and hydroxyl) and a gem-difluoro group, theoretically position it as a versatile monomer for the construction of novel materials. The amine and hydroxyl groups can participate in various polymerization reactions, such as the formation of polyamides, polyurethanes, or polyimides, while the difluoromethylene group can influence the polymer's properties.

Synthesis of Polyfluorinated Compounds

Polyfluorinated compounds are a significant class of materials known for their exceptional properties, including high thermal stability and resistance to chemical degradation. researchgate.net While direct evidence of this compound's use in synthesizing these materials is scarce, the applications of analogous compounds offer insight into its potential.

For instance, research has been conducted on the synthesis of polyfluorinated biphenyls using building blocks like 4-Bromo-4,4-difluorobutan-1-ol. smolecule.com This suggests that the difluorinated butanol backbone is of interest for creating thermally stable and oxidation-resistant materials. The general strategy involves using such fluorinated building blocks to introduce fluorine into larger molecular structures, thereby tailoring the final properties of the material. soton.ac.uk

The synthesis of a dimeric derivative, 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol), has been reported, although its application was explored in a biological context rather than materials science. nih.gov This synthesis, however, demonstrates the reactivity of the amino group of this compound and its capability to be incorporated into larger molecular frameworks, a fundamental step in polymer synthesis.

Table 1: Related Fluorinated Building Blocks and their Applications

| Compound Name | Application in Materials Science | Reference |

| 4-Bromo-4,4-difluorobutan-1-ol | Synthesis of polyfluorinated biphenyls | smolecule.com |

| 4-Amino-2,2-difluorobutan-1-ol | Building block for complex fluorinated organic compounds and specialty materials | |

| 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol) | Synthesized from this compound, demonstrating its reactivity | nih.gov |

Development of Photoactive Materials

Photoactive materials, which respond to light stimuli, are crucial for a range of technologies, including optical data storage, sensors, and light-emitting diodes. The introduction of fluorine can modulate the electronic and photophysical properties of organic molecules.

Research into photoactive materials has utilized fluorinated building blocks to achieve desired performance characteristics. For example, 4-Bromo-4,4-difluorobutan-1-ol has been employed in the synthesis of a novel ortho-fluoroazobenzene derivative, a molecule that is photoactive in solution. smolecule.com Although this specific molecule showed inhibited photo-induced reorganization in its crystalline state, the study highlights the principle of using fluorinated alkanols to construct photoactive systems. smolecule.com

The broader field of organic photovoltaics also benefits from the introduction of C-F bonds into conjugated polymers, which can enhance power conversion efficiencies. nih.gov While direct polymerization of this compound into a photoactive polymer is not documented, its functional groups would allow for its incorporation into polymer backbones or as side chains, potentially influencing the electronic properties of the resulting material.

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental tools for the structural elucidation of 2-Amino-4,4-difluorobutan-1-ol, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable technique for unambiguously determining the molecular structure of fluorinated amino alcohols. mdpi.com ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The protons adjacent to the amino, hydroxyl, and difluoromethyl groups will exhibit characteristic chemical shifts and coupling patterns (multiplicities) due to spin-spin interactions with neighboring protons and fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. mdpi.com The carbon atom bonded to the two fluorine atoms (C4) would appear at a characteristic chemical shift, and its signal would be split into a triplet due to one-bond C-F coupling. Other carbons (C1, C2, C3) will also have predictable chemical shifts influenced by the adjacent functional groups. mdpi.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for characterization. nih.gov It provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms, which would be split into a triplet by the two adjacent protons on C3.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~5.8 - 6.2 | Triplet of Triplets (tt) | JHF ≈ 56 Hz, JHH ≈ 4 Hz | H on C4 (CHF₂) |

| ¹H | ~3.6 - 3.8 | Multiplet (m) | - | H on C1 (CH₂OH) |

| ¹H | ~3.0 - 3.3 | Multiplet (m) | - | H on C2 (CHNH₂) |

| ¹H | ~1.8 - 2.2 | Multiplet (m) | - | H on C3 (CH₂) |

| ¹³C | ~115 - 120 | Triplet (t) | JCF ≈ 240 Hz | C4 (CHF₂) |

| ¹³C | ~60 - 65 | Singlet (s) | - | C1 (CH₂OH) |

| ¹³C | ~50 - 55 | Singlet (s) | - | C2 (CHNH₂) |

| ¹³C | ~35 - 40 | Triplet (t) | JCF ≈ 20 Hz | C3 (CH₂) |

| ¹⁹F | ~ -110 to -125 | Triplet (t) | JFH ≈ 56 Hz | F on C4 (CHF₂) |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing polar molecules like amino alcohols. nih.gov The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion ([M+H]⁺), which can be used to confirm the elemental formula (C₄H₉F₂NO). Fragmentation patterns observed in MS/MS experiments can help to verify the connectivity of the atoms.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch | 3300 - 3500 (medium) |

| Alkane | C-H stretch | 2850 - 3000 |

| Amine | N-H bend | 1550 - 1650 |

| Carbon-Fluorine | C-F stretch | 1000 - 1350 (strong) |

| Alcohol | C-O stretch | 1000 - 1260 |

Chromatographic Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used method for the purity analysis of non-volatile compounds. nih.govshimadzu.com Since this compound lacks a strong UV chromophore, derivatization is typically required for sensitive detection by UV-Vis or fluorescence detectors. shimadzu.commdpi.com Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC). shimadzu.comthermofisher.com Reversed-phase HPLC, using a C18 column with a gradient elution of water and acetonitrile (B52724) containing an acid modifier like trifluoroacetic acid (TFA), is a standard approach. nih.gov

Table 3: Typical HPLC Conditions for Purity Analysis (Post-Derivatization)

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20-30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 254 nm or 340 nm) or Fluorescence |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) GC is a high-resolution separation technique suitable for volatile compounds. sigmaaldrich.com To analyze this compound by GC, derivatization is necessary to block the polar -OH and -NH₂ groups, thereby increasing its volatility and thermal stability. sigmaaldrich.comdtic.mil Common derivatization methods include silylation (e.g., with MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride). sigmaaldrich.com The resulting derivative can then be analyzed, often using a GC system coupled with a mass spectrometer (GC-MS) for definitive peak identification. sigmaaldrich.com

Chiral Purity Determination Techniques (e.g., Enantiomeric Excess Determination)

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical for applications where stereochemistry is important. nih.gov

Chiral Chromatography (HPLC and GC) The most direct method for determining e.e. is through chiral chromatography.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs based on polysaccharides, proteins, or cyclodextrins can be employed. The derivatization of the amino alcohol may sometimes be necessary to enhance interaction with the CSP and improve resolution.

Chiral GC: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase. The compound must be derivatized to be volatile enough for GC analysis.

NMR Spectroscopy with Chiral Auxiliaries Enantiomeric purity can also be assessed by NMR. This involves reacting the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess. Alternatively, a chiral solvating agent or a chiral shift reagent can be added to the NMR sample, which can induce a chemical shift difference between the signals of the two enantiomers.

Fluorescence-Based Assays Modern high-throughput methods for determining enantiomeric excess have been developed. nih.gov These assays can involve the dynamic self-assembly of the chiral amino alcohol with other components to form fluorescent diastereomeric complexes. nih.gov The difference in fluorescence intensity or wavelength between the complexes formed by each enantiomer can be used to quantify the e.e. with high sensitivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The stereoselective synthesis of chiral fluorinated compounds is a challenging yet crucial endeavor in modern organic chemistry. Future research will likely focus on the development of novel catalytic systems to achieve highly enantioselective syntheses of 2-Amino-4,4-difluorobutan-1-ol. While specific methods for this exact molecule are not extensively documented, progress in the synthesis of analogous β,β-difluoro-α-amino acid derivatives provides a strong foundation.

One promising approach involves the use of organocatalysis. For instance, biomimetic studies on the enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives have yielded a range of β,β-difluoro-α-amino amides with high enantioselectivities. nih.gov Future work could adapt such methodologies to precursors of this compound. Key areas of exploration will include the design of new chiral catalysts and the optimization of reaction conditions to maximize both yield and enantiomeric excess.

Another avenue lies in asymmetric hydrogenation or reduction of suitable prochiral precursors. The development of chiral metal catalysts, such as those based on rhodium or iridium, could enable the direct and highly selective reduction of a corresponding fluorinated aminoketone or imine. Research in this area would focus on ligand design to create a chiral pocket that effectively differentiates between the enantiotopic faces of the substrate.

The table below outlines potential catalytic systems and their expected outcomes for the enantioselective synthesis of this compound, based on analogous transformations.

| Catalytic System | Precursor Type | Potential Advantages | Key Research Challenges |

| Chiral Phosphoric Acids | Fluorinated Imines | High enantioselectivity, mild conditions | Substrate synthesis, catalyst loading |

| Transition Metal Catalysts (e.g., Rh, Ir) with Chiral Ligands | Fluorinated Keto-imines or enamides | High turnover numbers, broad substrate scope | Ligand synthesis, sensitivity to impurities |

| Organocatalysts (e.g., Proline derivatives) | Fluorinated Aldehydes and Amines (Mannich-type reaction) | Metal-free, environmentally benign | Control of diastereoselectivity, reaction times |

Advancements in Biocatalytic Production and Process Intensification

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes for the production of this compound is a significant area for future investigation. Enzymes such as transaminases, amine dehydrogenases, and alcohol dehydrogenases could be engineered or discovered to catalyze the synthesis of this fluorinated amino alcohol with high stereoselectivity.

Recent advancements in the biocatalytic synthesis of non-standard amino acids and chiral amines pave the way for this research. mdpi.com For example, engineered transaminases have been successfully used for the asymmetric synthesis of various chiral amines. Future work could involve screening for existing enzymes that exhibit activity towards a suitable fluorinated ketone precursor or employing directed evolution to engineer enzymes with the desired substrate specificity and stereoselectivity.

Process intensification, which aims to develop more efficient and sustainable chemical processes, is another key aspect. This can be achieved by integrating biocatalytic steps into continuous flow systems, allowing for better control over reaction parameters, easier product isolation, and higher productivity. The immobilization of enzymes on solid supports is a critical technology in this context, enabling catalyst recycling and enhancing stability.

| Biocatalytic Approach | Key Enzyme Class | Advantages | Research Focus |

| Asymmetric Amination | Transaminases (TAs) or Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering for fluorinated substrates, cofactor regeneration |

| Kinetic Resolution | Lipases or Proteases | Access to both enantiomers | Development of efficient resolution protocols, high E-factor |

| Multi-enzyme Cascades | Combination of dehydrogenases and aminotransferases | One-pot synthesis from simple precursors | Enzyme compatibility, optimization of reaction pathways |

Exploration of Undiscovered Derivative Classes and Their Synthetic Utility

The bifunctional nature of this compound makes it a versatile building block for the synthesis of novel and structurally diverse derivatives. Future research will undoubtedly focus on exploring new classes of compounds derived from this scaffold and evaluating their synthetic utility.

Derivatization of the amino and hydroxyl groups can lead to a wide array of molecules with potential applications in medicinal chemistry and materials science. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be etherified, esterified, or used as a handle for attachment to polymers or surfaces.

The gem-difluoro moiety is expected to impart unique properties to these derivatives, such as increased metabolic stability, altered lipophilicity, and modified conformational preferences. These properties are highly desirable in the design of new pharmaceuticals and agrochemicals. The synthesis of novel fluorinated peptidomimetics, nucleoside analogs, and other bioactive molecules from this compound is a particularly promising area of research.

Expanded Applications in Advanced Materials and Chemical Biology

The unique properties conferred by the fluorine atoms in this compound suggest its potential for use in the development of advanced materials and as a tool in chemical biology.

In materials science, the incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. For instance, fluorinated polyamides or polyesters derived from this compound could exhibit interesting self-assembly behaviors or be useful as low-surface-energy coatings.

In the realm of chemical biology, this compound could serve as a valuable probe for studying biological systems. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, allowing for the design of enzyme inhibitors or modulators of protein-protein interactions. Furthermore, the introduction of fluorine can be useful for ¹⁹F NMR studies, enabling the investigation of molecular interactions and dynamics in a biological context. The development of methods to incorporate non-canonical amino acids like fluorinated analogs into proteins is an active area of research that could utilize derivatives of this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.govflinders.edu.au Future research on this compound will likely involve the development of continuous flow processes for its synthesis and derivatization.

Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions at elevated temperatures and pressures. nih.gov This could be beneficial for certain steps in the synthesis of fluorinated compounds. Moreover, the integration of in-line purification and analysis techniques can streamline the production process and facilitate rapid optimization.

Automated synthesis platforms, which combine robotics with flow chemistry, have the potential to accelerate the discovery and development of new derivatives of this compound. These platforms can be used to rapidly synthesize libraries of compounds for screening in various applications, from drug discovery to materials science. The development of robust and versatile flow chemistry protocols will be essential for realizing the full potential of this technology.

| Technology | Application to this compound | Potential Benefits | Future Research |

| Flow Chemistry | Synthesis and derivatization | Enhanced safety, improved scalability, precise control over reaction parameters | Development of dedicated flow reactors, integration of in-line analytics |

| Automated Synthesis | Library synthesis of derivatives | High-throughput screening, rapid lead optimization | Miniaturization of flow setups, development of automated workup procedures |

| Process Analytical Technology (PAT) | Real-time monitoring of reactions | Improved process understanding and control | Implementation of spectroscopic and chromatographic sensors |

Q & A

Q. What are the common synthetic routes for 2-Amino-4,4-difluorobutan-1-ol, and which reaction conditions are critical for minimizing side products?

- Methodological Answer : Synthesis typically involves fluorination of a precursor (e.g., 4,4-difluorobutan-1-ol) followed by amination. Key steps include:

- Using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Amination via reductive methods (e.g., catalytic hydrogenation with ammonia) to introduce the amino group.

- Critical parameters: Temperature control (<0°C during fluorination to prevent decomposition), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid over-fluorination. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons adjacent to fluorine (e.g., CH₂F groups show splitting due to ¹⁹F-¹H coupling).

- ¹⁹F NMR : Confirm the presence and environment of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups).

- DEPT-135 : Distinguish CH₂ and CH₃ groups in the backbone.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~ 138.1).

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 210 nm) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon) at -20°C to prevent oxidation and moisture absorption. Desiccants (e.g., molecular sieves) should be added to the storage vial. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Analysis : Locate TS structures for SN2 reactions using QST3 or NEB methods. Compare activation energies with experimental kinetic data.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions. Validate predictions with experimental yields in varying solvents (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions between observed biological activity and in silico docking results for this compound?

- Methodological Answer :

- Docking Reassessment : Use multiple software (AutoDock Vina, Schrödinger Glide) to cross-validate binding poses.

- MD Simulations : Run 100-ns molecular dynamics to assess ligand-protein stability.

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding affinity (KD). If discrepancies persist, evaluate off-target effects via kinome-wide profiling .

Q. How can chiral chromatography differentiate enantiomers of this compound, and what columns are optimal?

- Methodological Answer :

- Chiral Stationary Phases : Use Chiralpak IA or IC columns (amylose-based) with hexane/IPA (90:10) mobile phase.

- Detection : Monitor elution via polarimetric detection or CD spectroscopy.

- Validation : Compare retention times with racemic mixtures and enantiopure standards. For absolute configuration, couple with X-ray crystallography of a derivative (e.g., Mosher’s ester) .

Q. What mechanistic insights explain the compound’s susceptibility to oxidation, and how can this be mitigated during reactions?

- Methodological Answer :

- Oxidation Pathways : Use LC-MS to identify degradation products (e.g., ketones or nitro derivatives).

- Stabilizers : Add radical scavengers (BHT, 0.1% w/v) or chelating agents (EDTA) to reaction mixtures.

- Inert Conditions : Conduct reactions under oxygen-free environments (glovebox) with degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.